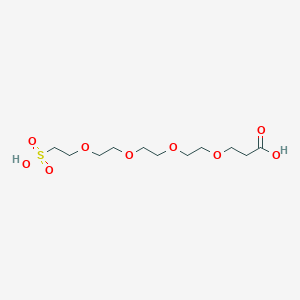

Carboxy-PEG4-sulfonic acid

Descripción general

Descripción

Carboxy-PEG4-sulfonic acid is a PEG linker containing a carboxylic acid and a sulfonic acid . The terminal carboxylic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . The sulfonic acid group can undergo esterification, halogenation, and replacement reactions . The hydrophilic PEG linker increases the solubility of a compound in aqueous media .

Molecular Structure Analysis

The molecular formula of Carboxy-PEG4-sulfonic acid is C11H22O9S . It has a molecular weight of 330.35 g/mol . The structure includes a PEG linker containing a carboxylic acid and a sulfonic acid .Chemical Reactions Analysis

The terminal carboxylic acid of Carboxy-PEG4-sulfonic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . The sulfonic acid group can undergo esterification, halogenation, and replacement reactions . In a study, sulfonic acid-functionalized ionic liquids (ILs) were found to be effective in transesterification reactions .Physical And Chemical Properties Analysis

Carboxy-PEG4-sulfonic acid has a molecular weight of 330.35 g/mol . It has a predicted density of 1.328±0.06 g/cm3 . It is soluble in water . The pKa is predicted to be 1.34±0.50 .Relevant Papers A study on antifouling and blood compatibility properties of carboxyl and sulfonic acid groups modified polyvinylidene fluoride membrane was found . Another paper discusses the influence of the carboxylic acid groups on the structure and properties .

Aplicaciones Científicas De Investigación

Antifouling and Blood Compatibility in Biomedical Materials

Carboxy-PEG4-sulfonic acid is utilized in the modification of polyvinylidene fluoride (PVDF) membranes to enhance their antifouling and blood compatibility properties. This modification is crucial for biomedical materials that contact blood, as it reduces the risk of clotting and activation of blood components. The introduction of hydrophilic sulfonic acid groups to the PVDF surface results in materials suitable for blood purification and long-term blood-contacting applications .

Organic Synthesis

In the realm of organic synthesis, Carboxy-PEG4-sulfonic acid plays a pivotal role as a hydrophilic modifier. It can be used to introduce sulfonic acid groups into molecules, thereby increasing their solubility in water. This property is particularly beneficial for synthesizing compounds that require high solubility for biological activity or further chemical reactions .

Nanotechnology

Carboxy-PEG4-sulfonic acid is applied in nanotechnology for the surface modification of nanoparticles. It aids in promoting dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This is essential for creating stable nanocomposites used in various applications, including drug delivery, imaging, and sensors .

Polymer Science

This compound is significant in polymer science, particularly in the synthesis of polymers containing sulfonic groups. These polymers exhibit unique properties such as thermal stability and chemical resistance, making them suitable for high-performance applications .

Drug Delivery Systems

Carboxy-PEG4-sulfonic acid is employed in the design of drug delivery systems. Its presence on the surface of drug carriers can enhance the solubility and stability of pharmaceutical compounds, ensuring efficient delivery to the target site .

Surface Modification of Membranes

The sulfonic acid groups of Carboxy-PEG4-sulfonic acid are used to modify the surfaces of membranes, improving their hydrophilicity and antifouling properties. This is particularly useful in water treatment and purification processes, where membrane fouling is a significant challenge .

Anticoagulant Surfaces

By incorporating Carboxy-PEG4-sulfonic acid into materials, it’s possible to create surfaces with anticoagulant properties. These are valuable in medical devices that come into contact with blood, preventing clot formation and ensuring the safe operation of the device .

Environmental Applications

Carboxy-PEG4-sulfonic acid-modified materials can be used in environmental applications such as sensors for detecting pollutants. The sulfonic acid groups provide reactive sites for binding with various environmental contaminants, aiding in their detection and quantification .

Mecanismo De Acción

- Carboxy-PEG4-sulfonic acid is a PEG-based PROTAC linker . PROTACs (PROteolysis TAgeting Chimeras) are molecules that contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The E3 ligase recruits the target protein for ubiquitination and subsequent proteasomal degradation .

- Carboxy-PEG4-sulfonic acid contains a carboxylic acid and a sulfonic acid functional group . The terminal carboxylic acid can participate in reactions with primary amines, while the sulfonic acid group can undergo esterification, halogenation, and replacement reactions.

- When incorporated into a PROTAC, Carboxy-PEG4-sulfonic acid connects the E3 ligase-binding ligand and the target protein-binding ligand. This linkage allows the PROTAC to recruit the target protein to the ubiquitin-proteasome system for degradation .

Target of Action

Mode of Action

Propiedades

IUPAC Name |

3-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O9S/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQWRGDWHOOSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxy-PEG4-sulfonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

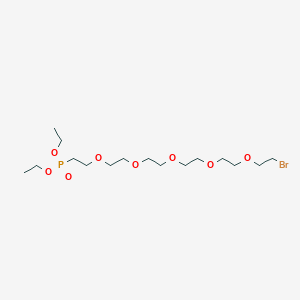

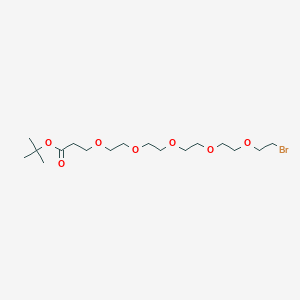

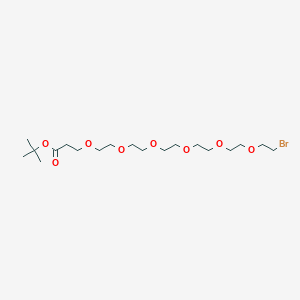

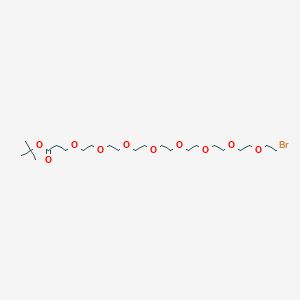

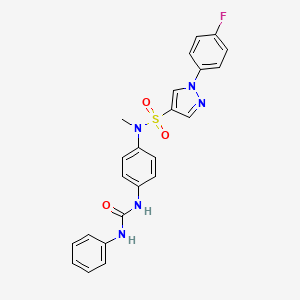

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)

![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)